
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one
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Overview
Description
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a dimethylaminoethylidene group at the 4-position. The Z-configuration of the ethylidene group ensures specific stereoelectronic properties, influencing both its chemical reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with an aldehyde or ketone to form the corresponding imine, which is then cyclized with a suitable oxazole precursor. The reaction conditions often include the use of a base catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Condensation Reactions with Aminopyrimidines
This compound undergoes regioselective condensation with 2-aminopyrimidine under acidic conditions to form imidazol-5-one derivatives. The reaction proceeds via nucleophilic attack at the oxazolone carbonyl group, followed by ring rearrangement .
Experimental Data (Select Examples):
Compound | Yield (%) | Melting Point (°C) |
---|---|---|
3h | 72 | 210–212 |
3i | 68 | 198–200 |
3j | 75 | 205–207 |
Products exhibit a "butterfly" binding geometry critical for bioactivity, validated by molecular docking studies .
Nucleophilic Additions
The oxazolone ring’s α,β-unsaturated carbonyl system facilitates nucleophilic additions. Key reactions include:
-
Amine Additions: Reacts with primary amines (e.g., methylamine) to form stable adducts at the β-position.
-
Thiol Additions: Forms thioether derivatives with mercaptans under mild conditions (20–25°C, ethanol solvent).
Coupling with Diazotized Aromatic Amines
In the presence of diazotized methyl anthranilate or anthranilonitrile, this compound forms aryl hydrazones through Japp-Klingmann-type reactions. For example:
-
Reaction with diazotized anthranilonitrile (3b ) yields bisazo derivatives (e.g., 7a ) with characteristic 1H-NMR signals at δ 15.50 ppm (NH) and 13C-NMR signals at δ 117.05–117.46 ppm (CN groups) .
Reverse Transcriptase Inhibition
Derivatives such as 3h–3j exhibit significant reverse transcriptase inhibition (IC50 values comparable to nevirapine), attributed to π-stacking interactions between the imidazole ring and viral enzyme active sites .
This compound’s reactivity profile underscores its utility in medicinal chemistry and heterocyclic synthesis. Further studies should explore enantioselective modifications and large-scale applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H14N2O2
- Molecular Weight : 218.24 g/mol
- IUPAC Name : (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one
The compound features a methyloxazole ring, which is significant for its biological activity. The dimethylamino group enhances its solubility and reactivity, making it suitable for various applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of oxazolones can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives. For instance, research on related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Study : A specific derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic application.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate aldehydes with acetyl glycine under acidic conditions to form the oxazole ring. This method allows for the introduction of various substituents, leading to a library of compounds with tailored biological activities .
Compound | Method of Synthesis | Biological Activity |
---|---|---|
(Z)-4-(1-Dimethylamino)ethylidene-2-methyloxazol-5(4H)-one | Aldehyde + Acetyl Glycine | Antimicrobial, Anticancer |
Other Derivatives | Similar methods with varied substituents | Varies by structure |
Drug Development
The unique structure of this compound makes it a candidate for drug development targeting specific diseases such as cancer and bacterial infections. Its ability to modulate biological pathways suggests potential as a lead compound in drug discovery programs.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of oxazole derivatives has provided insights into how modifications affect their biological properties. This information is crucial for optimizing efficacy and reducing toxicity in potential therapeutic agents .
Mechanism of Action
The mechanism of action of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxazole ring may participate in π-π stacking or other non-covalent interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
The following table compares (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one with structurally related oxazolone derivatives, focusing on substituent effects, synthesis yields, physicochemical properties, and biological activities.
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce carbon content (63.38% vs. 73.40% in benzylidene analogs) and increase HPLC retention times due to enhanced polarity. Methoxy groups (e.g., ) moderately increase polarity but retain higher carbon content compared to halogenated derivatives. The dimethylamino group in the target compound likely enhances solubility in polar solvents due to its basicity, contrasting with non-polar terphenyl derivatives .
Synthetic Challenges :
- Terphenyl-substituted oxazolones (e.g., ) exhibit low yields (7–54%), likely due to steric hindrance during cyclization.
- Thiazole-substituted analogs (e.g., BTBO1-BTBO13 in ) require multi-step synthesis but achieve moderate yields (71–80%) via ring-closure reactions.
Biological Activity Trends: MAGL inhibition is prominent in terphenyl derivatives (IC~50~ = 0.12 μM) , while anticonvulsant activity is observed in methoxy-substituted oxazolones .
Structural Comparison with Closest Analogs:
- vs.
- vs. Terphenyl Derivatives : The target compound lacks aromatic bulk, likely reducing off-target interactions but may compromise binding affinity for enzymes like MAGL.
Biological Activity
(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound notable for its oxazole ring structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor, and its applications in drug development.
Structural Characteristics
The molecular formula of this compound is C8H12N2O2, with a molecular weight of 168.19 g/mol. The presence of the dimethylamino group enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, making it a candidate for therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on different cancer cell lines have shown promising results.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Molecular docking studies have revealed that the compound can bind to enzyme active sites, potentially leading to inhibition of key biochemical pathways.
Case Studies and Experimental Data
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited reverse transcriptase in vitro, showing IC50 values comparable to standard inhibitors.
- Docking simulations indicated strong binding affinity to the enzyme's active site, suggesting a competitive inhibition mechanism.
-
Antimicrobial Activity :
- Derivatives of the compound were tested against several bacterial strains, including E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) that suggest potential as a new class of antibiotics.
-
Cytotoxicity Assays :
- The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant growth inhibition with calculated GI50 values of 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells, outperforming some existing treatments.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
4-(Dimethylamino)benzylidene-2-methyloxazol-5(4H)-one | Structure | Contains a benzylidene moiety; potential for enhanced biological activity due to aromatic stabilization. |
2-Methyloxazol-5(4H)-one derivatives | Structure | General class; varied substituents lead to different biological profiles. |
1-(Dimethylamino)propan-2-one derivatives | Structure | Different carbon chain length affects lipophilicity and bioavailability. |
Q & A
Q. What are the optimal synthetic methodologies for preparing (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one?
Basic
The compound is synthesized via a cyclocondensation reaction between a dimethylamino-substituted aldehyde and N-acetylglycine. A typical protocol involves:
- Reacting 1-(dimethylamino)propanal with N-acetylglycine in acetic anhydride and sodium acetate under reflux (110–120°C, 2–4 hours).
- Quenching the reaction with ice water to precipitate the product.
- Purification via recrystallization (ethanol/water) or column chromatography.
Key Data:
Parameter | Value/Description | Reference Method |
---|---|---|
Yield | 55–70% (typical for oxazolones) | |
Reaction Time | 2–4 hours | |
Critical Reagents | Acetic anhydride, sodium acetate |
Challenges: Competing side reactions (e.g., E/Z isomerization) require strict temperature control.
Q. How is the stereochemical purity (Z-configuration) confirmed during synthesis?
Advanced
The Z-configuration is verified using:
- 1H-NMR : The vinylic proton (=CH) appears as a singlet at δ 7.90–8.10 ppm due to restricted rotation .
- IR Spectroscopy : Alkene =CH stretching at 3050–3097 cm⁻¹ and C=O at 1730–1758 cm⁻¹ confirm conjugation .
- X-ray Crystallography : If crystals are obtainable, SHELX software (e.g., SHELXL) refines the structure .
Data Contradictions: Earlier literature often misassigned Z/E isomers for similar oxazolones; cross-validation with multiple techniques is critical .
Q. What analytical techniques are used to characterize intermediates and final products?
Basic
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1730–1758 cm⁻¹, C=N at 1640–1667 cm⁻¹) .
- 1H/13C-NMR : Confirms substituent integration and electronic environments (e.g., dimethylamino protons at δ 2.20–2.50 ppm as a singlet) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 208 for C₉H₁₂N₂O₂) validate molecular weight .
Table: Representative NMR Data
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Oxazole CH3 | 2.35–2.45 | Singlet |
Dimethylamino (N(CH₃)₂) | 2.20–2.50 | Singlet |
Vinylic =CH | 7.90–8.10 | Singlet |
Q. How can computational methods predict the biological or material properties of this compound?
Advanced
- In Silico Docking : Predicts binding affinity to biological targets (e.g., enzymes) using software like AutoDock .
- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) for nonlinear optical (NLO) applications .
- MD Simulations : Assesses stability in solvent environments or protein interactions.
Example: For NLO applications, polarizable groups like dimethylamino enhance hyperpolarizability, as seen in analogous isoxazolones .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data?
Advanced
- Reproducibility Checks : Validate reaction conditions (e.g., anhydrous acetic acid vs. aqueous systems) .
- Isomer-Specific Analysis : Use HPLC or chiral columns to separate Z/E isomers .
- Collaborative Studies : Cross-reference with crystallographic data (e.g., CCDC entries) .
Case Study: Misassignment of Z/E isomers in early oxazolone literature was corrected via combined NMR and X-ray analysis .
Q. What role does this compound play in designing nonlinear optical (NLO) materials?
Advanced
The dimethylamino group acts as an electron donor, enhancing NLO properties:
- Second Harmonic Generation (SHG) : Powder SHG efficiency can be 1.5–2.8× reference materials (e.g., urea) .
- Crystal Engineering : Non-centrosymmetric packing, critical for SHG, is achievable via substituent tuning .
Challenges: Crystallization conditions (solvent, temperature) must optimize polar alignment.
Q. How is this compound utilized as a precursor in heterocyclic drug design?
Advanced
- Pyrazole/Pyrazoline Synthesis : React with hydrazine hydrate to form bioactive pyrazole derivatives .
- Chalcone Intermediates : Condense with aromatic aldehydes for anticancer or antimicrobial scaffolds .
Example: Analogous oxazolones showed IC₅₀ values <10 µM in antiproliferative assays .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(4Z)-4-[1-(dimethylamino)ethylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(10(3)4)7-8(11)12-6(2)9-7/h1-4H3/b7-5- |
InChI Key |
DTRBUJVUORADQS-ALCCZGGFSA-N |
Isomeric SMILES |
CC1=N/C(=C(/C)\N(C)C)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=C(C)N(C)C)C(=O)O1 |
Origin of Product |
United States |
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